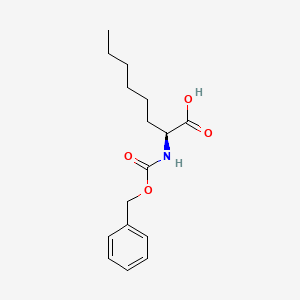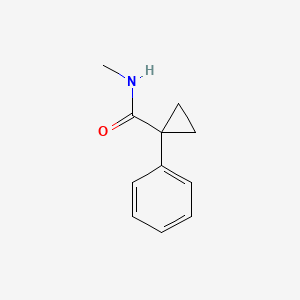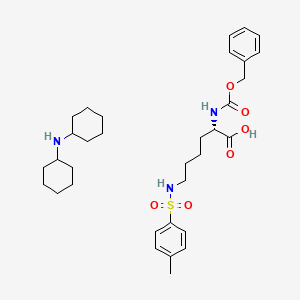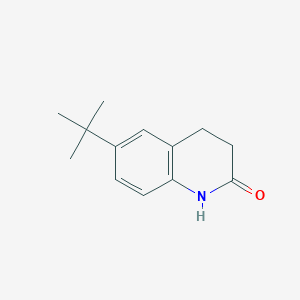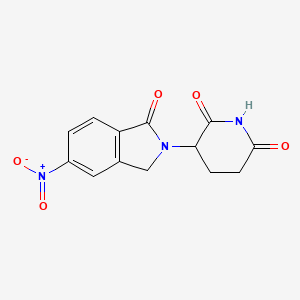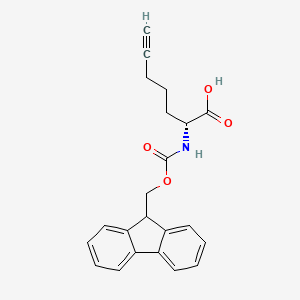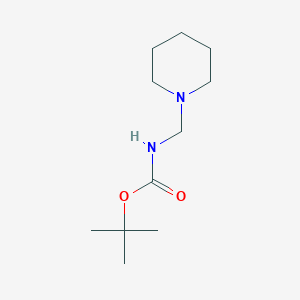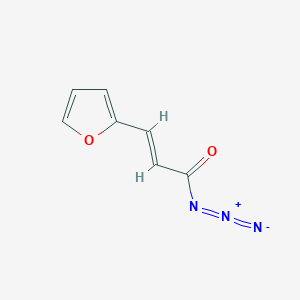
(E)-3-(furan-2-yl)acryloyl azide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of furan compounds and azides can be analyzed using various spectroscopic techniques. Unfortunately, without specific data on “(E)-3-(furan-2-yl)acryloyl azide”, I can’t provide a detailed analysis.
Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions, including oxidation3. Azides are often used in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Furan is a colorless, volatile liquid1. Azides are generally solid and can be explosive.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
(E)-3-(furan-2-yl)acryloyl azide serves as a versatile intermediate in synthetic organic chemistry, facilitating the generation of furan-containing compounds through various chemical reactions. It has been employed in the synthesis of derivatives like 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids, showcasing its utility in cyclization reactions under the Hurd-Mori conditions. This demonstrates its role in enhancing the diversity of furan-derived molecules, which are valuable in multiple scientific fields due to their biological and chemical properties (Kuticheva, Pevzner, & Petrov, 2015).
Biological Applications and Biotransformations
In biocatalysis, derivatives of (E)-3-(furan-2-yl)acryloyl azide have been used as substrates for enantioselective ene-reduction by marine and terrestrial fungi. This application highlights the potential of such compounds in green chemistry and the synthesis of biologically active molecules, providing a foundation for further studies on the microbial reduction of furan-based acrylamides and their transformation into compounds with potential pharmacological activities (Jimenez et al., 2019).
Safety And Hazards
Furan is somewhat toxic and volatile4. Azides can be explosive and are generally considered hazardous.
Direcciones Futuras
The future directions would depend on the specific applications of “(E)-3-(furan-2-yl)acryloyl azide”. Furan derivatives and azides continue to be areas of active research in organic chemistry.
Please note that this information is quite general and may not apply directly to “(E)-3-(furan-2-yl)acryloyl azide”. For more specific information, further research would be needed.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPHHUJSDCXEE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)acryloyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



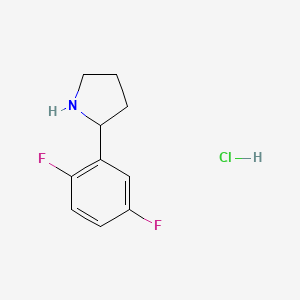
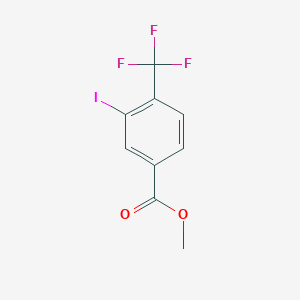
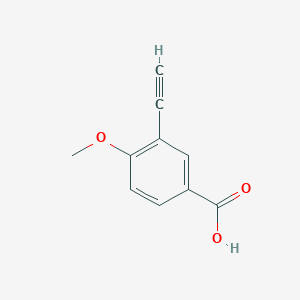
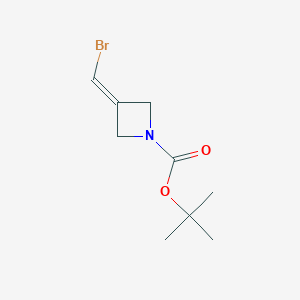
amine dihydrochloride](/img/structure/B3089732.png)
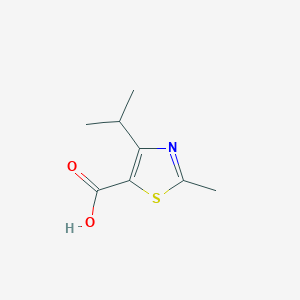
![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)
